Periplocoside N

Description

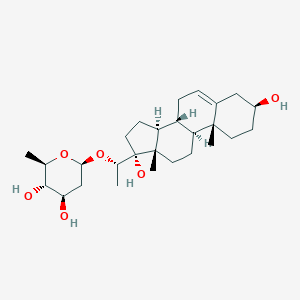

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,6S)-6-[(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyloxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-15-24(30)22(29)14-23(32-15)33-16(2)27(31)12-9-21-19-6-5-17-13-18(28)7-10-25(17,3)20(19)8-11-26(21,27)4/h5,15-16,18-24,28-31H,6-14H2,1-4H3/t15-,16+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSVACYEBUOKAY-NOQMFQFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(C)C2(CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Bioactive Pregnane Glycoside: An In-depth Technical Guide to the Origin of Periplocoside N

Foreword: Unveiling Nature's Arsenal

In the intricate tapestry of natural product chemistry, certain molecules stand out for their potent biological activities and potential as therapeutic or agrochemical leads. Periplocoside N, a pregnane glycoside naturally occurring in the root bark of Periploca sepium Bge, is one such molecule.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the origin of Periplocoside N. We will delve into its natural source, elucidate its putative biosynthetic pathway, provide a detailed methodology for its extraction and isolation, and discuss its known biological functions. Our approach is rooted in scientific integrity, aiming to provide not just a protocol, but a deeper understanding of the causality behind the experimental choices, empowering researchers to confidently work with this fascinating compound.

The Botanical Source: Periploca sepium Bge

Periplocoside N is a secondary metabolite isolated from the root bark of Periploca sepium Bge, a plant belonging to the Apocynaceae family.[1] This traditional Chinese medicinal herb has a long history of use in treating various ailments.[2] The root bark, in particular, is a rich reservoir of a diverse array of pregnane glycosides and cardiac glycosides, each with unique structural features and biological activities.[3] The presence of Periplocoside N in this specific part of the plant underscores the importance of precise botanical identification and material sourcing in natural product research. The concentration of such compounds can vary based on geographical location, season of harvest, and other environmental factors.[4]

The Molecular Architecture: Structure of Periplocoside N

Periplocoside N is classified as a C21 pregnane glycoside. Its molecular structure consists of a steroid aglycone core, specifically a pregnane skeleton, to which a sugar moiety is attached. The chemical formula for Periplocoside N is C27H44O6. The precise stereochemistry and the nature of the sugar component are crucial for its biological activity. The structural elucidation of Periplocoside N and its analogues has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][5]

| Property | Value |

| Molecular Formula | C27H44O6 |

| Compound Type | Pregnane Glycoside |

| Natural Source | Root bark of Periploca sepium Bge |

The Blueprint of Life: Putative Biosynthetic Pathway of Periplocoside N

While the complete biosynthetic pathway of Periplocoside N in Periploca sepium has not been fully elucidated, a putative pathway can be constructed based on the well-established biosynthesis of steroids and cardiac glycosides in plants. The biosynthesis of the pregnane core is a multi-step enzymatic process that begins with primary metabolites.

The journey starts with the cyclization of squalene to form cholesterol. Cholesterol then serves as a crucial precursor for the synthesis of various steroid hormones and glycosides in plants. The conversion of cholesterol to the C21 pregnane skeleton is a key step. This transformation involves the oxidative cleavage of the side chain of cholesterol, a process that leads to the formation of pregnenolone. Pregnenolone is a pivotal intermediate that can be further modified through a series of hydroxylation, oxidation, and reduction reactions, catalyzed by specific enzymes like cytochromes P450 and dehydrogenases, to yield the specific aglycone of Periplocoside N.

The final step in the biosynthesis is the glycosylation of the pregnane aglycone. This involves the activation of a sugar molecule, typically as a UDP-sugar, and its subsequent transfer to a hydroxyl group on the aglycone, a reaction catalyzed by a glycosyltransferase. The specific sugar moiety and the linkage site are critical determinants of the final compound's biological activity.

Caption: Putative biosynthetic pathway of Periplocoside N.

From Plant to Pure Compound: Extraction and Isolation Protocol

The successful isolation of Periplocoside N from the root bark of Periploca sepium requires a systematic and carefully optimized extraction and purification strategy. The following protocol is a synthesized methodology based on established practices for the isolation of pregnane glycosides from this plant source.

Extraction

-

Material Preparation: The air-dried root bark of Periploca sepium is ground into a coarse powder to increase the surface area for efficient solvent penetration.[1]

-

Solvent Extraction: The powdered root bark is extracted exhaustively with 95% ethanol at room temperature.[3] Maceration with intermittent shaking or percolation can be employed. The process is repeated multiple times to ensure complete extraction of the target compounds.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is a complex mixture of various compounds. To enrich for pregnane glycosides and remove interfering substances, a liquid-liquid fractionation is performed.

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.[6]

-

The majority of pregnane glycosides, including Periplocoside N, are expected to partition into the more polar fractions, particularly the n-butanol fraction.

Chromatographic Purification

The n-butanol fraction is subjected to a series of chromatographic steps to isolate Periplocoside N.

-

Column Chromatography (Silica Gel): The n-butanol fraction is first separated on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Column Chromatography (ODS): Fractions enriched with Periplocoside N are further purified on an octadecylsilyl (ODS) reversed-phase column, using a gradient of methanol and water as the mobile phase.[4]

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column to yield pure Periplocoside N.

Caption: Workflow for the extraction and isolation of Periplocoside N.

Structural Verification: Spectroscopic Data

The identity and purity of the isolated Periplocoside N are confirmed using modern spectroscopic methods.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of Periplocoside N.[1] The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide valuable information about the structure of the aglycone and the sugar moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |

| Aglycone CH₃ (C-18, C-19) | 0.8 - 1.2 (s) | 15 - 25 | Correlations to quaternary carbons C-10, C-13 |

| Aglycone CH (C-3) | 3.5 - 4.5 (m) | 70 - 80 | Correlation to anomeric proton of the sugar |

| Anomeric Proton (H-1') | 4.5 - 5.5 (d) | 95 - 105 | Correlation to C-3 of the aglycone |

| Sugar Protons | 3.0 - 4.0 (m) | 60 - 80 | COSY correlations within the sugar spin system |

Biological Significance: A Molecule of Interest

Periplocoside N has garnered attention due to its significant biological activities, making it a promising candidate for further investigation in both agriculture and medicine.

Insecticidal Activity

Research has demonstrated that Periplocoside N possesses insecticidal properties.[1][9] It has shown activity against various insect pests, suggesting its potential as a natural insecticide.[10][11][12] The development of botanical insecticides is of great interest as a more environmentally friendly alternative to synthetic pesticides.

Antifungal Activity

In addition to its insecticidal effects, Periplocoside N and other related compounds from Periploca sepium have exhibited antifungal activity against a range of fungal strains.[13][14][15][16] This broad-spectrum activity suggests its potential for development as an antifungal agent.

Immunosuppressive Effects

Other periplocosides isolated from Periploca sepium have demonstrated potent immunosuppressive activities, inhibiting T-cell activation.[17] While the specific immunosuppressive activity of Periplocoside N requires further investigation, the activities of its analogues suggest that this class of compounds may have therapeutic potential in the treatment of autoimmune diseases.

Conclusion and Future Perspectives

Periplocoside N stands as a testament to the vast chemical diversity found in the plant kingdom and the potential for discovering novel bioactive compounds. This technical guide has provided a comprehensive overview of its origin, from its botanical source and putative biosynthesis to detailed protocols for its isolation and structural characterization. The demonstrated insecticidal and antifungal activities of Periplocoside N highlight its potential for practical applications. Future research should focus on the complete elucidation of its biosynthetic pathway, which could open avenues for its biotechnological production. Furthermore, in-depth studies on its mechanism of action and toxicological profile are crucial for its potential development as a pharmaceutical or agrochemical agent. As we continue to explore the molecular secrets of nature, compounds like Periplocoside N will undoubtedly play a significant role in shaping the future of medicine and agriculture.

References

-

Li, Y., et al. (2012). Chemical constituents from the roots of Periploca sepium with insecticidal activity. Journal of Asian Natural Products Research, 14(8), 811-816. [Link]

-

Feng, J. T., et al. (2014). Insecticidal Pregnane Glycosides from the Root Barks of Periploca sepium. Journal of Agricultural and Food Chemistry, 62(19), 4337-4343. [Link]

-

Shi, Y., et al. (2021). Identification and mechanism of insecticidal periplocosides from the root bark of Periploca sepium Bunge. Pest Management Science, 77(4), 1925-1935. [Link]

-

ResearchGate. (2025). Chemical constituents from the roots of Periploca sepium with insecticidal activity. Request PDF. [Link]

-

ResearchGate. (2020). Identification and mechanism of insecticidal periplocosides from the root bark of Periploca sepium Bunge. Request PDF. [Link]

-

Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330. [Link]

-

ResearchGate. (2025). A new pregnane glycoside from the root barks of Periploca sepium. Request PDF. [Link]

-

Wang, Y., et al. (2006). Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 316(2), 662-669. [Link]

-

ResearchGate. (n.d.). Antifungal activity of pregnane glycosides isolated from Periploca sepium root barks against various phytopathogenic fungi. Request PDF. [Link]

-

Lee, D. Y., et al. (2012). Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H. Journal of Natural Products, 75(9), 1541-1546. [Link]

-

ResearchGate. (2025). Chemical constituents of stem bark from Periploca sepium. Request PDF. [Link]

-

Taylor & Francis Online. (n.d.). Biological activity – Knowledge and References. Taylor & Francis. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

ResearchGate. (2025). Periplocoside A, a pregnane glycoside from Periploca sepium Bge, prevents concanavalin A-induced mice hepatitis through inhibiting NKT-derived inflammatory cytokine productions. Request PDF. [Link]

-

Li, Y., et al. (2007). Structure Elucidation and Complete NMR Spectral Assignments of a Novel Sesquiterpene Glycoside From Ixeris Sonchifolia. Magnetic Resonance in Chemistry, 45(4), 362-363. [Link]

-

National Center for Biotechnology Information. (2025). Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi. PubMed Central. [Link]

-

MDPI. (2023). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules. [Link]

-

Liu, H., et al. (2006). [Determination of periplocin in different parts of Periploca sepium]. Zhong Yao Cai, 29(7), 656-657. [Link]

-

MDPI. (n.d.). Approaches to Extracting Bioactive Compounds from Bark of Various Plants: A Brief Review. Molecules. [Link]

-

Frontiers. (n.d.). The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases. Frontiers in Pharmacology. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. JCHPS. [Link]

-

MDPI. (2021). Profiling of Antifungal Activities and In Silico Studies of Natural Polyphenols from Some Plants. Molecules. [Link]

-

Lee, S. K., et al. (2002). Oriental medicinal herb, Periploca sepium, extract inhibits growth and IL-6 production of human synovial fibroblast-like cells. Journal of Ethnopharmacology, 80(1), 69-73. [Link]

-

OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]

Sources

- 1. Chemical constituents from the roots of Periploca sepium with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oriental medicinal herb, Periploca sepium, extract inhibits growth and IL-6 production of human synovial fibroblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Determination of periplocin in different parts of Periploca sepium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure elucidation and complete NMR spectral assignments of a novel sesquiterpene glycoside from Ixeris sonchifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Insecticidal Pregnane Glycosides from the Root Barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification and mechanism of insecticidal periplocosides from the root bark of Periploca sepium Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isolation and Structural Elucidation of Periplocoside N: A Technical Guide for Natural Product Researchers

Preamble: The Quest for Bioactive Pregnane Glycosides from Periploca sepium

The genus Periploca has long been a focal point in phytochemistry, recognized as a rich reservoir of structurally diverse and biologically potent compounds.[1] Among these, pregnane glycosides stand out for their significant pharmacological activities, including immunosuppressive and insecticidal properties.[2][3] Periploca sepium, a plant with a history in traditional medicine, is a particularly prolific source of these C21 steroidal glycosides.[4] This guide provides an in-depth technical overview of the discovery, isolation, and structural characterization of a specific pregnane glycoside, Periplocoside N, from the roots of Periploca sepium. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the exploration of this and similar bioactive natural products.

Chapter 1: Foundational Principles of Isolation

The successful isolation of a target natural product like Periplocoside N from a complex plant matrix is a multi-stage process, underpinned by the principles of chromatography and guided by bioassay or analytical detection. The general workflow involves the initial extraction of a broad spectrum of compounds from the plant material, followed by systematic fractionation to enrich the target compounds, and concluding with high-resolution purification techniques to isolate the pure molecule.

Figure 1: A generalized workflow for the isolation and identification of natural products.

Chapter 2: Step-by-Step Experimental Protocols

The following protocols are based on established methodologies for the isolation of pregnane glycosides from Periploca sepium and are designed to be self-validating.

Plant Material and Extraction

-

Plant Material Collection and Preparation: The root powder of Periploca sepium serves as the starting material for the isolation of Periplocoside N. It is crucial to ensure the correct botanical identification of the plant material to maintain the integrity of the research.

-

Extraction Protocol:

-

The dried and powdered root material is subjected to exhaustive extraction with a suitable organic solvent. Methanol or ethanol are commonly employed for the extraction of polar glycosides.

-

A typical procedure involves maceration or Soxhlet extraction of the plant powder. For maceration, the plant material is soaked in the solvent for an extended period (e.g., 24-48 hours) with periodic agitation, and the process is repeated multiple times to ensure complete extraction.

-

The solvent from the combined extracts is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

Fractionation of the Crude Extract

The crude extract contains a complex mixture of compounds. The next step is to perform a preliminary separation to enrich the fraction containing the pregnane glycosides.

-

Solvent-Solvent Partitioning: This technique separates compounds based on their differential solubility in immiscible solvents.

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Pregnane glycosides, being moderately polar, are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification of Periplocoside N

The enriched fraction is subjected to a series of chromatographic steps to isolate the pure Periplocoside N.

-

Column Chromatography:

-

Normal-Phase Chromatography: The enriched fraction is loaded onto a silica gel column. The column is eluted with a gradient of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Reverse-Phase Chromatography: Fractions showing the presence of the target compound are further purified on a reverse-phase column (e.g., C18). A gradient of water and methanol or acetonitrile is used for elution.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification is often achieved using semi-preparative HPLC on a C18 column.

-

An isocratic or gradient elution with a mixture of water and acetonitrile is typically employed to yield the pure Periplocoside N.

-

Figure 2: Chromatographic purification cascade for Periplocoside N.

Chapter 3: Structural Elucidation of Periplocoside N

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. The structure of Periplocoside N was established through High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

-

HR-ESI-MS: This technique provides the accurate molecular weight of the compound, which allows for the determination of its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and thus for assembling the complete structure of the molecule.

Spectroscopic Data for Periplocoside N

| Technique | Observed Data |

| Molecular Formula | C₂₇H₄₄O₆[2] |

| Molecular Weight | 464.63 g/mol [2] |

| ¹H NMR (CDCl₃, 400 MHz) | Refer to the original publication for detailed assignments. |

| ¹³C NMR (CDCl₃, 100 MHz) | Refer to the original publication for detailed assignments. |

Chapter 4: Bioactivity and Future Perspectives

Periplocoside N, along with other pregnane glycosides isolated from Periploca sepium, has demonstrated insecticidal activities. This finding opens avenues for the development of new, natural-product-based insecticides. Further research is warranted to explore the full pharmacological potential of Periplocoside N, including its mechanism of action and potential applications in medicine and agriculture.

References

-

Feng, J., Zhang, R., Zhou, Y., Chen, Z., Tang, W., Liu, Q., Zuo, J. P., & Zhao, W. (2008). Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii. Phytochemistry, 69(15), 2716–2723. [Link]

-

Li, Y., Zeng, X. N., Wang, W. Z., Luo, C. H., Yan, Q., & Tian, M. (2012). Chemical constituents from the roots of Periploca sepium with insecticidal activity. Journal of Asian Natural Products Research, 14(8), 811–816. [Link]

- Li, R., Zhao, X., Shi, B., Wei, S., Zhang, J., Wu, W., & Hu, Z. (2016). Insecticidal Pregnane Glycosides from the Root Barks of Periploca sepium.

- Song, D., Ma, Z., & Li, F. (2017). Putative bioactive steroid biosynthesis in Periploca sepium. Enzymes...

- BenchChem. (2025).

-

Zhu, Y. N., Zhao, W. M., Yang, Y. F., Liu, Q. F., Zhou, Y., Tian, J., Ni, J., Fu, Y. F., Zhong, X. G., Tang, W., Zhou, R., He, P. L., Li, X. Y., & Zuo, J. P. (2006). Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo. The Journal of pharmacology and experimental therapeutics, 316(2), 662–669. [Link]

- Li, Y., Zeng, X. N., Wang, W. Z., Luo, C. H., Yan, Q., & Tian, M. (2012). Chemical constituents from the roots of Periploca sepium with insecticidal activity. Journal of Asian Natural Products Research, 14(8), 811–816.

- Shi, B. J., Zhang, J. W., Gao, L., Chen, C. C., Ji, Z. Q., Hu, Z. N., & Wu, W. J. (2014). A new pregnane glycoside from the root barks of Periploca sepium.

-

Wang, M., Zhang, Y., & Chen, R. (2019). Genus Periploca (Apocynaceae): A Review of Its Classification, Phytochemistry, Biological Activities and Toxicology. Molecules (Basel, Switzerland), 24(15), 2769. [Link]

-

Zhang, M. S., Bang, I. S., & Park, C. B. (2012). Lack of Mutagenicity Potential of Periploca sepium Bge. in Bacterial Reverse Mutation (Ames) Test, Chromosomal Aberration and Micronucleus Test in Mice. Environmental health and toxicology, 27, e2012011. [Link]

-

Zhu, Q. C., Wang, Y., Liu, Y. P., Zhang, R. Q., Li, X., Su, W. H., Long, F., Luo, X. D., & Peng, T. (2011). Inhibition of enterovirus 71 replication by chrysosplenetin and penduletin. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 44(3), 392–398. [Link]

Sources

Periplocoside N: A Technical Guide on Chemical Structure, Properties, and Bioactivity

Introduction

Periplocoside N is a pregnane glycoside isolated from the root of Periploca sepium, a plant with a history in traditional medicine and a subject of growing interest in modern drug discovery and agrochemical research.[1][2] As a member of the periplocoside family, it belongs to a class of C21 steroidal glycosides known for a diverse range of biological activities, from immunosuppressive to anti-cancer effects.[2] Periplocoside N itself has been characterized primarily for its potent insecticidal properties.[1]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Periplocoside N. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further investigation into this promising natural product.

Chemical Structure and Physicochemical Properties

The foundational step in evaluating any natural product is a thorough characterization of its chemical and physical attributes. Periplocoside N is structurally defined by a pregnane steroid core linked to a sugar moiety.

Spectroscopic Characterization

The definitive structure of Periplocoside N was elucidated using a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.[1]

High-Resolution Mass Spectrometry (HR-ESI-MS): Analysis via HR-ESI-MS provides the exact mass of the molecule, allowing for the determination of its elemental composition. For Periplocoside N, the mass spectrum reveals a molecular ion corresponding to the formula C₂₇H₄₄O₆, confirming its molecular weight.[1]

-

Observed Ion: Typically observed as an adduct (e.g., [M+H]⁺, [M+Na]⁺).

-

Elemental Composition: C₂₇H₄₄O₆

-

Calculated Mass: 464.63 g/mol [1]

The fragmentation pattern in tandem MS (MS/MS) experiments is critical for structural elucidation. For a glycoside like Periplocoside N, the primary fragmentation event is the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (the steroid core) and a neutral loss of the sugar moiety. Further fragmentation of the steroid core provides detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise connectivity and stereochemistry of the molecule. The chemical shifts provide a detailed map of the carbon skeleton and the attached protons.

| ¹H NMR Chemical Shifts (Representative) | ¹³C NMR Chemical Shifts (Representative) |

| Protons on the steroid nucleus, sugar moiety protons, and methyl group protons are observed in distinct regions of the spectrum. | Signals corresponding to the 27 carbons of the molecule, including the carbonyl, olefinic, and aliphatic carbons of the steroid and sugar parts. |

| Specific peak assignments are detailed in the original research literature.[1] | Specific peak assignments are detailed in the original research literature.[1] |

Physicochemical Data Summary

The key quantitative data for Periplocoside N are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | (2R,3S,4R,6S)-6-[(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-tetrahydro-2H-pyran-3,4,5-triol | |

| Molecular Formula | C₂₇H₄₄O₆ | [1] |

| Molecular Weight | 464.63 g/mol | [1] |

| CAS Number | 39946-41-3 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (Typical) | ≥97% | [1] |

| Initial Source | Root powder of Periploca sepium Bunge | [1] |

Isolation and Purification Workflow

The isolation of Periplocoside N from its natural source is a multi-step process that relies on bioassay-guided fractionation. This ensures that the chemical separation process is continually directed by the biological activity of interest, increasing efficiency and the likelihood of isolating the active compound.

Experimental Protocol: Bioassay-Guided Isolation

This protocol is a representative methodology adapted from established procedures for isolating pregnane glycosides from Periploca sepium.[3]

-

Extraction:

-

Air-dried and powdered root barks of Periploca sepium are macerated with 95% ethanol at room temperature for 24 hours.

-

The process is repeated three times to ensure exhaustive extraction. The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract. The causality here is that ethanol is a solvent of medium polarity, effective at extracting a wide range of secondary metabolites, including glycosides.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically ethyl acetate and n-butanol.

-

Periplocoside N, being a glycoside, is expected to be enriched in the more polar n-butanol fraction due to the hydrophilicity of the sugar moiety. This step provides a coarse but effective separation based on polarity.

-

-

Chromatographic Purification (Multi-step):

-

Step 3.1: Silica Gel Column Chromatography: The n-butanol extract is subjected to column chromatography on a silica gel stationary phase. Elution is performed with a gradient of chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC). This is a normal-phase separation where less polar compounds elute first.

-

Step 3.2: Bioassay of Fractions: Each fraction (or pooled similar fractions) is tested for the biological activity of interest (e.g., insecticidal activity). Only the active fractions are carried forward. This is the "bioassay-guided" principle that prevents wasted effort on inactive components.

-

Step 3.3: Sephadex LH-20 Column Chromatography: Active fractions are further purified on a Sephadex LH-20 column using methanol as the eluent. This technique separates compounds based on molecular size and polarity, effectively removing pigments and other impurities.

-

Step 3.4: Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved using a reversed-phase (C18) preparative HPLC column with a methanol-water or acetonitrile-water gradient. This high-resolution technique yields pure Periplocoside N.

-

-

Structural Confirmation:

-

The purity and identity of the final compound are confirmed by analytical HPLC, HR-ESI-MS, and NMR spectroscopy.

-

Workflow Diagram

Caption: Bioassay-guided isolation workflow for Periplocoside N.

Biological Activity and Mechanism of Action

Confirmed Insecticidal Activity

Periplocoside N has demonstrated significant insecticidal activity against the red imported fire ant (Solenopsis invicta).[1] This positions it as a promising candidate for the development of new bio-pesticides.

Putative Mechanism of Action

While the specific molecular target of Periplocoside N has not been definitively identified, research on structurally similar periplocosides provides strong indications of its likely mechanism of action. The primary site of action for many insecticidal periplocosides is the insect midgut.[4]

Two potential mechanisms are:

-

V-ATPase Inhibition: Some periplocosides, such as Periplocoside T, are known to inhibit vacuolar-type H⁺-ATPases (V-ATPases).[4] V-ATPases are crucial for maintaining the pH gradient across membranes in insect midgut cells, which is essential for nutrient absorption and overall digestive function. Inhibition of this proton pump disrupts cellular homeostasis, leading to cell death and insect mortality.

-

Tryptase Activation: Other studies on periplocosides have shown that they can cause powerful activation of tryptase enzymes in the insect gut.[5] Uncontrolled activation of this digestive enzyme can lead to autolysis of midgut tissues, causing severe damage to the digestive system and ultimately leading to the death of the insect.

Proposed Mechanism Diagram

Caption: Putative insecticidal mechanisms of Periplocoside N.

Potential Therapeutic Applications: A Broader View

The Periploca genus is a rich source of bioactive compounds.[2] Many periplocosides, structurally related to Periplocoside N, exhibit potent pharmacological activities in mammalian systems.

-

Immunosuppressive Activity: Periplocoside E has been shown to inhibit T cell activation both in vitro and in vivo, suggesting potential applications in treating T cell-mediated autoimmune diseases.[6]

-

Anti-Tumor Activity: Other related compounds, like Periplocin, have demonstrated anti-cancer effects by inhibiting signaling pathways such as AKT/ERK and inducing apoptosis in cancer cells.[4]

These findings suggest that Periplocoside N warrants investigation beyond its insecticidal properties for potential therapeutic applications in immunology and oncology.

Analytical Methodologies for Quantification

For pharmacokinetic studies and quality control, a reliable quantitative method is essential. A sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of Periplocoside N and other related compounds in rat plasma.[4]

Protocol: UPLC-MS/MS Quantification in Plasma

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of rat plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins. The use of acetonitrile is a balance between efficient protein removal and good recovery of the analyte.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: Waters HSS T3 column (or equivalent C18 column).

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid and 0.1 mM ammonium formate. Formic acid and ammonium formate are added to improve peak shape and ionization efficiency in the mass spectrometer.

-

Flow Rate: Typically 0.3-0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Periplocoside N and the internal standard are monitored. This provides high selectivity and sensitivity.

-

Validation: The method must be fully validated for selectivity, linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.

-

Physicochemical Stability and Solubility Assessment

Understanding the stability and solubility of a compound is critical for its handling, formulation, and development as a viable product.

Protocol: Stability Assessment

-

Objective: To determine the degradation rate of Periplocoside N under various conditions (e.g., different pH values and temperatures).

-

Procedure:

-

Prepare stock solutions of Periplocoside N in a suitable solvent.

-

Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 2, 5, 7.4, 9).

-

Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 40°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Immediately analyze the concentration of the remaining Periplocoside N using a validated stability-indicating HPLC method.

-

Plot the concentration versus time to determine the degradation kinetics.

-

Protocol: Solubility Determination

-

Objective: To determine the solubility of Periplocoside N in various pharmaceutically and research-relevant solvents.

-

Procedure (Shake-Flask Method):

-

Add an excess amount of solid Periplocoside N to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline, ethanol, methanol, DMSO).

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of Periplocoside N using a validated analytical method (e.g., HPLC-UV).

-

Conclusion and Future Directions

Periplocoside N is a structurally characterized pregnane glycoside with confirmed insecticidal activity. Its chemical properties are well-defined, and robust analytical methods exist for its quantification. While its mechanism of action as an insecticide is strongly suggested by studies on related compounds, further research is needed to identify its specific molecular targets.

The diverse biological activities observed in the broader periplocoside family, including immunosuppressive and anti-cancer effects, highlight a significant opportunity for future research. The technical information and protocols provided in this guide serve as a foundational resource for scientists to explore the full potential of Periplocoside N, not only as a lead for novel agrochemicals but also as a candidate for therapeutic drug development.

References

-

Feng, S., et al. (2021). Identification and mechanism of insecticidal periplocosides from the root bark of Periploca sepium Bunge. Pest Management Science, 77(4), 1925-1935. [Link]

-

Wang, Y., et al. (2021). Simultaneous determination of periplocin, periplocymarin, periplogenin, periplocoside M and periplocoside N of Cortex Periplocae in rat plasma and its application to a pharmacokinetic study. Biomedical Chromatography, e5283. [Link]

- BenchChem. (2025). Application Notes and Protocols: Isolation and Purification of Perisesaccharide B from Periploca sepium. BenchChem Scientific Resources.

- Shi, B., et al. (2011). Isolation of the insecticidal ingredients from Periploca sepium. Chinese Journal of Pesticide Science, 13(5), 511-515.

-

Xu, J., et al. (2006). Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo. International Immunopharmacology, 6(5), 731-739. [Link]

- Zhu, J., et al. (2004). Study on antifeedant and insecticidal activities of extracts and fractions from Periploca sepium Bunge against Plutella xylostella (L.). Chinese Journal of Pesticide Science, 6(2), 48-52.

-

Wang, M., et al. (2020). Genus Periploca (Apocynaceae): A Review of Its Classification, Phytochemistry, Biological Activities and Toxicology. Molecules, 25(22), 5431. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. compoundchem.com [compoundchem.com]

- 4. Simultaneous determination of periplocin, periplocymarin, periplogenin, periplocoside M and periplocoside N of Cortex Periplocae in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Introduction: Unveiling Periplocoside N

An In-Depth Technical Guide to Periplocoside N: A Pregnane Glycoside with Therapeutic Potential

Periplocoside N is a naturally occurring pregnane glycoside isolated from the root bark of Periploca sepium Bunge, a plant with a long history in traditional Chinese medicine.[1][2] Pregnane glycosides are a class of C21 steroidal compounds that have garnered significant scientific interest due to their diverse and potent biological activities.[3] Members of the Periploca genus are particularly rich sources of these complex molecules, which have demonstrated a range of pharmacological effects, including immunosuppressive, anti-cancer, and insecticidal properties.[3][4][5]

This guide provides a comprehensive technical overview of Periplocoside N for researchers, scientists, and drug development professionals. We will delve into its chemical characteristics, explore its known biological activities and underlying mechanisms of action, present detailed experimental protocols for its study, and discuss its potential as a lead compound for future therapeutic development. The narrative is structured to provide not just data, but also the scientific reasoning behind the experimental approaches, reflecting the perspective of a senior application scientist.

Part 1: Physicochemical Profile and Structural Elucidation

The foundational step in evaluating any natural product for drug development is a thorough characterization of its physical and chemical properties. Periplocoside N's identity is defined by its unique molecular structure, which dictates its biological function.

Core Chemical Attributes

A summary of the key physicochemical properties of Periplocoside N is presented below. This data is critical for designing experimental protocols, including solvent selection for extraction and analysis, and for preliminary assessment of its drug-like properties.

| Property | Value | Source |

| Molecular Formula | C27H44O6 | [6] |

| Molecular Weight | 464.63 g/mol | [6] |

| Compound Type | Pregnane Glycoside | [1][6] |

| Purity (Typical) | ≥98% | [7] |

| Natural Source | Root bark of Periploca sepium Bunge | [1][2] |

Structural Framework

Periplocoside N is built upon a pregnane steroid core, a C21 carbon skeleton that forms the aglycone portion of the molecule. Attached to this steroid nucleus is a glycosidic (sugar) moiety. The specific arrangement and stereochemistry of the hydroxyl groups on the pregnane core and the nature of the sugar chain are crucial for its biological activity. While many potent immunosuppressive periplocosides, such as Periploside A, feature a unique spiro orthoester group in their sugar chain, this specific motif's presence and contribution to the activity of Periplocoside N itself requires further specific investigation.[1][8] The structural determination of Periplocoside N relies on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) and High-Resolution Mass Spectrometry (HR-ESI-MS).[2]

Part 2: Biological Activities and Mechanisms of Action

Periplocoside N and its structural relatives from Periploca sepium exhibit a compelling spectrum of biological activities. Understanding the molecular pathways they modulate is key to harnessing their therapeutic potential.

Insecticidal Activity

A well-documented activity of Periplocoside N is its insecticidal effect.[2][6] Studies have demonstrated its efficacy against various insect pests, including the red imported fire ant.[2]

-

Mechanism of Action: The primary target of many periplocosides in insects is the midgut.[9] These compounds disrupt the midgut epithelial cells, leading to cellular damage and mortality.[9] The mechanism is believed to involve damage to the cell and organellar membranes of midgut epithelial cells, leading to potent stomach toxicity.[9] This targeted action makes periplocosides, including Periplocoside N, promising candidates for the development of novel botanical pesticides.[5][10]

Immunosuppressive Potential

While direct studies on Periplocoside N's immunosuppressive effects are less prevalent, extensive research on its close analogs, particularly Periplocoside E (PSE) and Periploside A, provides a strong rationale for its investigation in this area.[8][11] Periploca sepium extracts have been traditionally used to treat rheumatoid arthritis, a T cell-mediated autoimmune disease.[11]

-

Mechanism of Action (Inferred from Analogs): Periplocoside E has been shown to be a potent immunosuppressive agent that directly inhibits T cell activation.[11] Its mechanism involves the significant and specific inhibition of the Extracellular signal-Regulated Kinase (ERK) and Jun N-terminal Kinase (JNK) signaling pathways, without affecting the p38 pathway.[11] This blockade prevents T cell proliferation and the production of key pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) at both the protein and transcriptional levels.[11] Given the structural similarities among periplocosides, it is plausible that Periplocoside N shares this mechanism.

The following diagram illustrates the proposed mechanism by which periplocosides like Periplocoside E inhibit T-cell activation. This serves as a working model for investigating Periplocoside N.

Caption: Proposed immunosuppressive mechanism of periplocosides.

Anti-Cancer Activity

The potential of pregnane glycosides as anti-cancer agents is an area of active research. While specific data on Periplocoside N is emerging, studies on the related compound periplocin have revealed potent anti-tumor activities, particularly against pancreatic cancer.[12][13] Periplocin has been shown to inhibit cancer cell proliferation, migration, and invasion, and to induce apoptosis (programmed cell death).[13][14]

-

Mechanism of Action (Inferred from Periplocin): A key mechanism identified for periplocin is the induction of apoptosis through the activation of the AMP-Activated Protein Kinase (AMPK) pathway and subsequent inhibition of the mammalian Target of Rapamycin (mTOR) pathway.[12][13] Activation of AMPK, a cellular energy sensor, leads to the suppression of mTOR signaling.[15] This, in turn, inhibits downstream effectors like p70S6K, leading to a cascade that involves the activation of pro-apoptotic proteins (e.g., Bax, caspases) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2).[12] This dual action effectively triggers the cell's self-destruction program.

This diagram outlines the apoptotic pathway activated by periplocin, a strong hypothetical model for the anti-cancer action of Periplocoside N.

Caption: Proposed AMPK/mTOR pathway for periplocoside-induced apoptosis.

Part 3: Methodologies for Isolation and Characterization

Advancing the study of Periplocoside N from a laboratory curiosity to a viable drug candidate requires robust and reproducible methodologies for its extraction, purification, and analysis.

Extraction and Isolation Protocol

The following is a generalized, self-validating protocol for the isolation of Periplocoside N from its natural source, based on established phytochemical methods for pregnane glycosides.[2][10][16] The causality behind each step is explained to ensure technical clarity.

Step 1: Material Preparation and Extraction

-

Action: Air-dry and powder the root bark of Periploca sepium.

-

Rationale: Drying and powdering increases the surface area, maximizing the efficiency of solvent penetration and extraction of the target compounds.

-

Action: Macerate the powdered material with 95% ethanol at room temperature, repeating the process three times.

-

Rationale: Ethanol is a polar solvent effective at extracting a broad range of secondary metabolites, including glycosides. Repeated extractions ensure a near-complete recovery of the compounds from the plant matrix.

Step 2: Solvent Partitioning and Fractionation

-

Action: Concentrate the combined ethanolic extracts under reduced pressure to yield a crude residue. Suspend this residue in water and partition sequentially with petroleum ether, ethyl acetate, and n-butanol.

-

Rationale: This liquid-liquid partitioning step separates compounds based on their polarity. Non-polar compounds (fats, waxes) will move into the petroleum ether, while pregnane glycosides, being moderately polar, will concentrate in the ethyl acetate and n-butanol fractions.

Step 3: Chromatographic Purification

-

Action: Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography over a silica gel stationary phase.

-

Rationale: Silica gel chromatography separates compounds based on polarity. A gradient elution system, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity (e.g., by adding methanol), is used to elute compounds of increasing polarity.

-

Action: Collect fractions and monitor by Thin-Layer Chromatography (TLC). Pool fractions containing the compound of interest.

-

Rationale: TLC provides a rapid, qualitative assessment of the separation, allowing for the identification and pooling of fractions containing compounds with a similar retention factor (Rf) to a known standard or a target profile.

Step 4: High-Performance Liquid Chromatography (HPLC) Polishing

-

Action: Further purify the pooled fractions using preparative or semi-preparative Reversed-Phase HPLC (RP-HPLC).

-

Rationale: RP-HPLC provides high-resolution separation, essential for isolating the target compound to a high degree of purity (≥98%). It separates molecules based on their hydrophobicity.

Analytical Characterization Workflow

Once a pure compound is isolated, its structure and purity must be unequivocally confirmed. This workflow ensures the identity and quality of the Periplocoside N sample.

Caption: Workflow for the analytical characterization of Periplocoside N.

-

Purity Assessment (HPLC): An analytical HPLC run on the final isolate should show a single, sharp peak, confirming its purity.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula.[2]

-

Nuclear Magnetic Resonance (NMR): A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is the gold standard for determining the precise 3D structure of the molecule, including the stereochemistry and the linkages between the aglycone and the sugar moieties.[2]

Part 4: Preclinical Outlook and Future Directions

The existing body of research provides a strong foundation for the preclinical development of Periplocoside N.[17][18] The data on its insecticidal, and the inferred anti-cancer and immunosuppressive activities, position it as a versatile lead compound.

Key Areas for Future Research:

-

Direct Pharmacological Validation: It is imperative to conduct dedicated studies to directly confirm and quantify the anti-cancer and immunosuppressive activities of highly purified Periplocoside N, moving beyond inferences from its analogs.

-

Molecular Target Identification: While signaling pathways have been implicated, the direct molecular binding partners of Periplocoside N remain to be discovered. Techniques such as affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA) could be employed.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in relevant animal models are the logical next step.[19] This includes xenograft models for cancer and models of autoimmune disease (e.g., collagen-induced arthritis).[13] These studies must be coupled with a thorough investigation of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and a comprehensive toxicological evaluation.[20]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating a library of Periplocoside N analogs and screening them for activity will provide crucial insights into which structural features are essential for its biological effects. This knowledge is fundamental for the rational design of more potent and selective second-generation compounds.[8]

Conclusion

Periplocoside N stands out as a pregnane glycoside of significant scientific interest. Its well-established insecticidal properties, combined with strong evidence suggesting potent immunosuppressive and anti-cancer activities, make it a compelling subject for further investigation. The technical framework provided in this guide—from isolation and characterization to the elucidation of its mechanistic pathways—offers a roadmap for researchers aiming to unlock the full therapeutic potential of this promising natural product. With a systematic and mechanistically informed approach, Periplocoside N could serve as a valuable scaffold for the development of next-generation pesticides, immunosuppressants, or anti-cancer agents.

References

-

Chemical structure of periplocoside NW (PSNW). - ResearchGate. (URL: [Link])

-

Li, Y., et al. (2012). Chemical constituents from the roots of Periploca sepium with insecticidal activity. Journal of Asian Natural Products Research, 14(8), 811-816. (URL: [Link])

-

A new pregnane glycoside from the root barks of Periploca sepium - ResearchGate. (URL: [Link])

-

Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC - NIH. (URL: [Link])

-

Insecticidal Pregnane Glycosides from the Root Barks of Periploca sepium - PubMed. (URL: [Link])

-

Periplocoside B | C56H88O19 | CID 163974 - PubChem - NIH. (URL: [Link])

-

Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed. (URL: [Link])

-

Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC - NIH. (URL: [Link])

-

Identification and mechanism of insecticidal periplocosides from the root bark of Periploca sepium Bunge - PubMed. (URL: [Link])

-

Total synthesis of periploside A, a unique pregnane hexasaccharide with potent immunosuppressive effects - PMC - NIH. (URL: [Link])

-

Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed. (URL: [Link])

-

Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. (URL: [Link])

-

(PDF) A pregnane ester glycoside from Periploca calophylla - ResearchGate. (URL: [Link])

-

Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PubMed. (URL: [Link])

-

Periplocoside A, a pregnane glycoside from Periploca sepium Bge, prevents concanavalin A-induced mice hepatitis through inhibiting NKT-derived inflammatory cytokine productions | Request PDF - ResearchGate. (URL: [Link])

-

Inhibitory Effects of Periplocin on Lymphoma Cells: A Network Pharmacology Approach and Experimental Validation - PMC - NIH. (URL: [Link])

-

Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed. (URL: [Link])

-

Preclinical Studies Suggest Complex Nutraceutical Strategies May Have Potential for Preventing and Managing Sepsis - PubMed. (URL: [Link])

-

Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (URL: [Link])

-

Periplocin, the most anti-proliferative constituent of Periploca sepium, specifically kills liposarcoma cells by death receptor mediated apoptosis | Request PDF - ResearchGate. (URL: [Link])

-

Advanced Analytical Strategies for the Characterisation of Biotherapeutics - ResearchGate. (URL: [Link])

-

Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC. (URL: [Link])

-

Molecular Pathways and Signaling | Cancer science conference. (URL: [Link])

-

State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (URL: [Link])

-

Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. (URL: [Link])

-

Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - MDPI. (URL: [Link])

-

Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments. (URL: [Link])

-

The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC. (URL: [Link])

-

Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (URL: [Link])

-

Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide - NIH. (URL: [Link])

-

Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PubMed Central. (URL: [Link])

-

Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - NIH. (URL: [Link])

-

The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chemical constituents from the roots of Periploca sepium with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification and mechanism of insecticidal periplocosides from the root bark of Periploca sepium Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Periplocoside N | CAS:39946-41-3 | Manufacturer ChemFaces [chemfaces.com]

- 8. Total synthesis of periploside A, a unique pregnane hexasaccharide with potent immunosuppressive effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Insecticidal Pregnane Glycosides from the Root Barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preclinical Studies Suggest Complex Nutraceutical Strategies May Have Potential for Preventing and Managing Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of Periplocoside N: A Technical Guide for Preclinical Research

Foreword: Charting a Course for Novel Anticancer Agent Discovery

In the relentless pursuit of novel and efficacious anticancer therapeutics, natural products remain a vital and rich source of chemical diversity and biological activity. Among these, the pregnane glycosides isolated from medicinal plants have garnered significant attention. This technical guide delves into the prospective antitumor activities of Periplocoside N, a pregnane glycoside isolated from the root bark of Periploca sepium.[1][2] While direct and extensive research on the anticancer properties of Periplocoside N is nascent, compelling evidence from the closely related compound, periplocin, provides a strong rationale for its investigation.[3][4][5][6][7] This document serves as an in-depth technical framework for researchers, scientists, and drug development professionals, outlining a structured approach to elucidate the potential of Periplocoside N as a novel therapeutic agent. We will explore the hypothesized mechanisms of action, present detailed experimental protocols for validation, and provide a roadmap for a comprehensive preclinical evaluation.

Periplocoside N: A Profile of a Promising Natural Compound

Periplocoside N is a member of the pregnane glycoside family, a class of steroid glycosides characterized by a C21 steroidal skeleton. It is extracted from the root bark of Periploca sepium, a plant with a history in traditional medicine.[1][2] While the primary research on Periplocoside N has highlighted its insecticidal properties, its structural similarity to other bioactive pregnane glycosides, notably periplocin, suggests a broader therapeutic potential.[2]

The compelling antitumor activities of periplocin, which include inducing apoptosis and cell cycle arrest in a variety of cancer cell lines such as pancreatic, lung, and oral squamous cell carcinoma, form the foundational hypothesis for this guide.[3][4][8] It is posited that Periplocoside N may share similar mechanisms of action, targeting fundamental cellular processes that are dysregulated in cancer.

Hypothesized Mechanisms of Antitumor Activity

Based on the extensive research on the related compound periplocin, we hypothesize that Periplocoside N exerts its potential antitumor effects through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. We propose that Periplocoside N induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is supported by studies on periplocin, which has been shown to upregulate pro-apoptotic proteins and activate caspase cascades.[4][5]

Cell Cycle Arrest

Uncontrolled cell proliferation is another fundamental characteristic of cancer. We hypothesize that Periplocoside N can halt the progression of the cell cycle at specific checkpoints, thereby inhibiting the proliferation of cancer cells. Research on periplocin has demonstrated its ability to induce cell cycle arrest, providing a strong basis for this hypothesis.[4]

Modulation of Key Signaling Pathways

The antitumor effects of many natural compounds are mediated through their interaction with cellular signaling pathways that regulate cell survival, proliferation, and death. Drawing parallels from periplocin, we propose that Periplocoside N may modulate the following key pathways:

-

AMPK/mTOR Pathway: This pathway is a central regulator of cellular metabolism, growth, and proliferation. Periplocin has been shown to activate AMPK and inhibit mTOR signaling, leading to reduced cancer cell proliferation and induction of apoptosis.[3][5][6][7]

-

AKT/ERK Pathway: These pathways are critical for cell survival and proliferation. Periplocin has been demonstrated to inhibit the phosphorylation of AKT and ERK, thereby suppressing cancer cell growth.[4]

The following diagram illustrates the hypothesized signaling pathways potentially targeted by Periplocoside N, based on evidence from periplocin studies.

Caption: Hypothesized signaling pathways modulated by Periplocoside N.

A Framework for Preclinical Evaluation: Experimental Protocols

To systematically investigate the antitumor potential of Periplocoside N, a multi-faceted approach encompassing both in vitro and in vivo studies is essential. The following experimental workflow provides a comprehensive plan for this evaluation.

Caption: Proposed experimental workflow for evaluating Periplocoside N.

In Vitro Evaluation

The initial phase of investigation will focus on cell-based assays to determine the cytotoxic and antiproliferative effects of Periplocoside N on a panel of cancer cell lines.[9]

Objective: To determine the concentration-dependent cytotoxic effect of Periplocoside N on cancer cells.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of Periplocoside N (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Periplocoside N that inhibits 50% of cell growth).

Objective: To quantify the induction of apoptosis by Periplocoside N.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[9][14][15][16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[9][15]

Protocol:

-

Cell Treatment: Treat cancer cells with Periplocoside N at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[9][15][16]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Objective: To determine the effect of Periplocoside N on cell cycle progression.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[17] This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Protocol:

-

Cell Treatment: Treat cancer cells with Periplocoside N at its IC50 concentration for 24 and 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[18][19]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[18][20]

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mechanistic Studies: Western Blot Analysis

Objective: To investigate the molecular mechanisms underlying the antitumor activity of Periplocoside N.

Principle: Western blotting is a technique used to detect specific proteins in a sample.[21] It can be used to assess the expression levels of proteins involved in apoptosis and key signaling pathways.[21][22]

Protocol:

-

Protein Extraction: Treat cells with Periplocoside N, lyse the cells, and quantify the protein concentration.[23]

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-AMPK, AMPK, p-mTOR, mTOR, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin).[23]

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Densitometry Analysis: Quantify the protein expression levels relative to the loading control.

| Target Pathway | Key Proteins to Analyze | Expected Change with Periplocoside N |

| Apoptosis | Bcl-2 (anti-apoptotic) | Decrease |

| Bax (pro-apoptotic) | Increase | |

| Cleaved Caspase-3 | Increase | |

| AMPK/mTOR Signaling | p-AMPK (activated) | Increase |

| p-mTOR (activated) | Decrease | |

| AKT/ERK Signaling | p-AKT (activated) | Decrease |

| p-ERK (activated) | Decrease |

In Vivo Evaluation: Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of Periplocoside N.[24][25][26][27]

Principle: Human cancer cells are subcutaneously implanted into immunodeficient mice to form tumors.[24][25][26][27] The effect of the test compound on tumor growth is then monitored over time.

Protocol:

-

Animal Model: Use athymic nude mice or SCID mice.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.[25]

-

Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[25] Administer Periplocoside N (at various doses) and a vehicle control via an appropriate route (e.g., intraperitoneal or oral) for a specified duration.

-

Tumor Monitoring: Measure the tumor volume and body weight of the mice 2-3 times per week.[25]

-

Endpoint: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the results.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of Periplocoside N as a potential antitumor agent. The proposed studies, from initial in vitro screening to in vivo efficacy testing, are designed to thoroughly investigate its cytotoxic and antiproliferative activities and to elucidate its underlying molecular mechanisms.

Given the promising antitumor profile of the related compound periplocin, there is a strong scientific rationale to pursue the investigation of Periplocoside N. The successful completion of the studies outlined in this guide will provide critical data to support the further development of Periplocoside N as a novel therapeutic candidate for the treatment of cancer. Future research should also focus on its pharmacokinetic and pharmacodynamic properties, as well as its safety profile, to pave the way for potential clinical translation.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

- Gnanaprakasam, J. M. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(19), e2559.

-

University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Wang, Y., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2099.

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

- Khuda-Bukhsh, A. R., et al. (2024, December 2). Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model.

- Sebastian, R., & Madhavan, M. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.

- Xie, G., et al. (2021). Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling. Cancer Medicine, 10(1), 325-336.

- Li, Y., et al. (2022). Effect of periplocin on malignant behavior of oral squamous cell carcinoma cells.

- Liu, Q., et al. (2010). Periplocin inhibits growth of lung cancer in vitro and in vivo by blocking AKT/ERK signaling pathways. Anti-Cancer Drugs, 21(10), 942-949.

- Xie, G., et al. (2020). Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK-mTOR signaling. Cancer Medicine, 10(1), 325-336.

- Li, Y., et al. (2012). A new pregnane glycoside from the root barks of Periploca sepium. Natural Product Research, 26(21), 1989-1993.

- Li, Y., et al. (2012). Chemical constituents from the roots of Periploca sepium with insecticidal activity. Journal of Asian Natural Products Research, 14(8), 811-816.

- Li, C., et al. (2022). Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway. Oxidative Medicine and Cellular Longevity, 2022, 8055004.

- Wang, Y., et al. (2018). Antitumor Effect of Periplocin in TRAIL-Resistant gastric cancer cells via upregulation of death receptor through activating ERK1/2-EGR1 pathway. Journal of Experimental & Clinical Cancer Research, 37(1), 239.

- Wang, Y., et al. (2019). Combination of the natural compound Periplocin and TRAIL induce esophageal squamous cell carcinoma apoptosis in vitro and in vivo: Implication in anticancer therapy. Journal of Cellular and Molecular Medicine, 23(12), 8238-8250.

- Lohberger, B., et al. (2019). Periplocin, the most anti-proliferative constituent of Periploca sepium, specifically kills liposarcoma cells by death receptor mediated apoptosis. Phytomedicine, 60, 152959.

- Li, C., et al. (2022). Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway. Oxidative Medicine and Cellular Longevity, 2022, 8055004.

-